2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
(2-cyclohexylpyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O.ClH/c18-15(13-8-4-10-16-13)17-11-5-9-14(17)12-6-2-1-3-7-12;/h12-14,16H,1-11H2;1H/t13-,14?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPLONKDJFEYBE-GPFYXIAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCN2C(=O)C3CCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2CCCN2C(=O)[C@@H]3CCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Acylation of Pyrrolidine Derivatives
A key step is the N-acylation of the pyrrolidine ring nitrogen with cyclohexanecarbonyl or related acyl chlorides. For example, L-proline can be reacted with chloroacetyl chloride in refluxing tetrahydrofuran (THF) to produce 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid derivatives efficiently. This reaction proceeds faster at elevated temperatures (reflux) in THF compared to lower temperatures or other solvents, achieving yields up to 81% within 2 hours.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-acylation | L-proline + chloroacetyl chloride, reflux in THF | 81 | Faster reaction at reflux vs. low temp (-20°C) |
Conversion of Carboxylic Acid to Amide
The carboxylic acid intermediate is converted into the corresponding amide using DCC in dichloromethane at ambient temperature, followed by treatment with ammonium bicarbonate. This step avoids aqueous conditions and yields the amide in about 52% after purification by crystallization and chromatography.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amide formation | DCC, ammonium bicarbonate, DCM, RT | 52 | Avoids aqueous exposure |
Formation of the Cyano or Carbonyl Derivative
For further functionalization, the amide can be treated with trifluoroacetic anhydride in THF at low temperatures (0–5 °C), followed by neutralization with ammonium bicarbonate. This yields the cyano derivative or related carbonyl compounds in high purity (HPLC purity ~99.25%) and 83% yield from the amide intermediate.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyano derivative formation | Trifluoroacetic anhydride, THF, 0–5 °C, then NH4HCO3 | 83 | High purity, no aqueous workup |
Isolation of Hydrochloride Salt
The hydrochloride salt form, such as 2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride, is typically isolated by crystallization from solvents like hexane or toluene after concentration and filtration. Cooling the mixture to 0–5 °C promotes crystallization and facilitates purification.
Alternative Synthetic Routes and Related Compounds
Other pyrrolidine derivatives have been synthesized via organometallic routes involving Grignard or lithium reagents, followed by complexation with transition metals. For example, 1-(2-indenylethyl)pyrrolidine was prepared by reacting the free base with indenyllithium at low temperatures and purified by distillation. Although this is a different pyrrolidine derivative, the methodology illustrates the versatility of pyrrolidine functionalization.
Summary Table of Key Preparation Steps
| Step Number | Process Description | Key Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| 1 | N-acylation of L-proline | Chloroacetyl chloride, reflux in THF | 81 | Efficient at elevated temp |
| 2 | Conversion of acid to amide | DCC, ammonium bicarbonate, DCM, RT | 52 | Avoids aqueous conditions |
| 3 | Formation of cyano or carbonyl derivative | Trifluoroacetic anhydride, THF, 0–5 °C, NH4HCO3 | 83 | High purity product |
| 4 | Isolation of hydrochloride salt | Crystallization from hexane or toluene | Not specified | Cooling to 0–5 °C aids crystallization |
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of halogenated pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit various pharmacological activities such as:
- Antidepressant Effects : Research indicates that compounds with pyrrolidine structures can influence neurotransmitter systems, potentially offering antidepressant effects.
- Analgesic Properties : The compound's interaction with pain pathways could be beneficial in developing new analgesics.
Synthesis of Pharmaceutical Intermediates
Due to its functional groups, 2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride serves as an important building block in the synthesis of more complex molecules. It can be used in:
- Chiral Synthesis : The presence of chiral centers allows for the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals.
- Drug Formulation Development : As an intermediate, it may facilitate the creation of formulations that enhance bioavailability or target specific biological pathways.
Case Studies and Research Findings
Several studies have highlighted the compound's potential applications:
Mechanism of Action
The mechanism of action of 2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Cyclopentyl-1-[(2S)-Pyrrolidine-2-Carbonyl]Pyrrolidine Hydrochloride
- CAS No.: 1423017-80-4 .
- Molecular Formula : C₁₄H₂₅ClN₂O.
- Molecular Weight : 272.81 g/mol.
- Key Difference : Cyclopentyl substituent (5-membered ring) instead of cyclohexyl (6-membered ring).
- Lower molecular weight may enhance solubility .
2-(3-Chlorophenyl)-1-[(2S)-Pyrrolidine-2-Carbonyl]Pyrrolidine Hydrochloride
- CAS No.: 1423043-76-8 .
- Molecular Formula : C₁₅H₁₉Cl₂N₂O.
- Molecular Weight : 323.24 g/mol.
- Key Difference : Aromatic 3-chlorophenyl group replaces the alicyclic cyclohexyl.
- Chlorine atom introduces electron-withdrawing effects, which may modulate electronic properties of the scaffold .
1-(4-Hydrazinylbenzylsulfonyl)Pyrrolidine Hydrochloride (Almotriptan Intermediate)
- CAS No.: Not explicitly provided .
- Molecular Formula : C₁₁H₁₈ClN₃O₂S.
- Molecular Weight : 291.8 g/mol.
- Key Difference : Sulfonyl and hydrazinylbenzyl groups replace the cyclohexyl and pyrrolidine-carbonyl moieties.
- Used as an intermediate in Almotriptan (a migraine medication), highlighting the pharmacological relevance of pyrrolidine derivatives .
Comparative Data Table
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Structural Features |
|---|---|---|---|---|---|
| 2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride | 1423017-79-1 | C₁₅H₂₇ClN₂O | 286.84 | Cyclohexyl | Bulky alicyclic group, chiral center |
| 2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride | 1423017-80-4 | C₁₄H₂₅ClN₂O | 272.81 | Cyclopentyl | Smaller ring, reduced steric hindrance |
| 2-(3-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride | 1423043-76-8 | C₁₅H₁₉Cl₂N₂O | 323.24 | 3-Chlorophenyl | Aromatic ring, halogen substitution |
| 1-(4-Hydrazinylbenzylsulfonyl)pyrrolidine hydrochloride | - | C₁₁H₁₈ClN₃O₂S | 291.80 | Sulfonyl hydrazinylbenzyl | Polar sulfonyl group, potential hydrogen bonding |
Key Research Findings and Implications
- Steric and Electronic Effects :
- Solubility and Bioavailability :
- Pharmacological Potential: The Almotriptan intermediate underscores the therapeutic relevance of pyrrolidine derivatives in CNS disorders .
Biological Activity
2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride is a synthetic compound characterized by its unique pyrrolidine core and cyclohexyl substitution. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potentials.
Chemical Structure and Properties
The compound consists of a dual pyrrolidine framework and a cyclohexyl group, contributing to its structural complexity. The hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical formulations. The presence of functional groups such as carbonyls in the pyrrolidine structure is significant for its biological interactions.
Biological Activities
Research highlights several biological activities associated with 2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride:
- CNS Activity : Similar pyrrolidine derivatives have shown central nervous system (CNS) effects, suggesting potential applications in neurological disorders.
- Antimicrobial Properties : Derivatives of pyrrolidine have demonstrated notable antibacterial activity against various pathogens, which may extend to this compound.
- Antitumor Activity : Compounds with similar structural motifs have exhibited antitumor effects, warranting investigation into the anticancer properties of this specific compound.
Comparative Biological Activity
To better understand the biological potential of 2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride, a comparison with related compounds is essential. The following table summarizes the structural features and known activities of similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrrolidine | Basic pyrrolidine structure | CNS activity |
| 1-Pyrrolidinylcarbonyl compounds | Carbonyl substitution on pyrrolidine | Antimicrobial properties |
| 4-Piperidone | Piperidine ring with carbonyl | Analgesic effects |
| 1-Amino-pyrrolidines | Amino group substitution | Potential enzyme inhibitors |
The unique cyclohexyl substitution in 2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride may confer distinct pharmacological profiles compared to these compounds.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of various pyrrolidine derivatives, including those structurally related to 2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride. For example:
- Antimicrobial Screening : A study demonstrated that similar compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.3 to 8.5 µM against pathogens such as E. coli and S. aureus .
- Antitumor Activity : Another investigation screened multiple derivatives in human cancer cell lines, revealing promising antitumor activity with growth inhibition (GI50) values indicating effective cytotoxicity .
- CNS Effects : Research has indicated that certain pyrrolidine derivatives can modulate neurotransmitter systems, suggesting that 2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride may also influence CNS pathways .
Q & A
Q. How to design a stability study for long-term storage under varying conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
